tert-butyl N-(prop-2-yn-1-yloxy)carbamate
Description
Properties
CAS No. |
635757-72-1 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Tert Butyl N Prop 2 Yn 1 Yloxy Carbamate
Historical Perspective on the Synthesis of Substituted Propargyl Ethers
The formation of ethers has been a fundamental transformation in organic chemistry for over a century and a half. The Williamson ether synthesis, first reported by Alexander Williamson in 1850, is the archetypal method for preparing both symmetrical and asymmetrical ethers. wikipedia.org This reaction classically involves the SN2 reaction between an alkoxide ion and a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com
In the context of propargyl ethers, this historical method involves the deprotonation of an alcohol using a suitable base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of a propargyl halide (e.g., propargyl bromide). masterorganicchemistry.comnih.gov This approach, while robust and widely used, often necessitates the use of strong bases and anhydrous conditions. masterorganicchemistry.com Early applications of this method for complex molecules highlighted the need for chemoselectivity, as the reaction conditions could lead to undesired side reactions with other sensitive functional groups unless appropriate protection strategies were employed. nih.gov
Reaction Mechanism Elucidation for Key Synthetic Steps
The formation of tert-butyl N-(prop-2-yn-1-yloxy)carbamate via the described pathway proceeds through a two-step mechanism characteristic of the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com
Step 1: Deprotonation
The first step involves the deprotonation of tert-butyl N-hydroxycarbamate by a base, such as potassium carbonate. The base abstracts the acidic proton from the hydroxyl group, generating a potent nucleophile, the tert-butoxycarbonyl-N-oxy anion. The resonance stabilization of this anion enhances its formation.
Step 2: Nucleophilic Substitution (Sₙ2)
The second step is a bimolecular nucleophilic substitution (Sₙ2) reaction. byjus.comyoutube.com The generated N-oxy anion attacks the primary carbon atom of propargyl bromide. This attack occurs from the backside relative to the leaving group (the bromide ion), leading to an inversion of configuration if the carbon were chiral (though in this case, it is not). The carbon-oxygen bond forms concurrently with the cleavage of the carbon-bromine bond, displacing the bromide ion and yielding the final product, this compound. masterorganicchemistry.comyoutube.com
Because the reaction proceeds via an Sₙ2 mechanism, it is most efficient with primary alkyl halides like propargyl bromide. pressbooks.pubyoutube.com Secondary or tertiary halides would be more prone to undergoing elimination reactions as a competing pathway. libretexts.orgmasterorganicchemistry.com
Atom Economy and Green Chemistry Considerations in Synthesis
The principles of green chemistry encourage the design of chemical processes that are efficient and minimize waste. Atom economy is a key metric in this evaluation. youtube.com
Atom Economy Calculation
Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product. libretexts.orgyoutube.com The calculation for the synthesis of this compound from tert-butyl N-hydroxycarbamate, propargyl bromide, and potassium carbonate is as follows:
Reaction: C₅H₁₁NO₃ + C₃H₃Br + K₂CO₃ → C₈H₁₃NO₃ + KBr + KHCO₃
The formula for percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 kccollege.ac.in
Table 2: Atom Economy Calculation
| Compound | Formula | Molar Mass ( g/mol ) | Role |
|---|---|---|---|
| tert-Butyl N-hydroxycarbamate | C₅H₁₁NO₃ | 133.15 | Reactant |
| Propargyl bromide | C₃H₃Br | 118.96 | Reactant |
| Potassium carbonate | K₂CO₃ | 138.21 | Reactant (Base) |
Calculation:
% Atom Economy = [171.19 / (133.15 + 118.96 + 138.21)] x 100 % Atom Economy = [171.19 / 390.32] x 100 % Atom Economy ≈ 43.86%
This relatively low atom economy is a characteristic of substitution reactions like the Williamson ether synthesis, which inherently produce stoichiometric byproducts (in this case, potassium bromide and potassium bicarbonate). libretexts.org
Green Chemistry Considerations
Solvent Choice: The use of solvents like acetone (B3395972) and acetonitrile (B52724) is common, but their environmental impact and toxicity are considerations. Greener solvent alternatives are an area of ongoing research in chemical synthesis.
Energy Consumption: The reaction often requires heating under reflux for extended periods, contributing to the energy consumption of the process.
Catalysis: While not always necessary, the use of a phase-transfer catalyst or a catalytic amount of potassium iodide can improve reaction rates and efficiency, potentially allowing for milder conditions or shorter reaction times, which aligns with green chemistry principles. byjus.com
Alternative synthetic routes with higher atom economy, such as addition reactions, would be preferable from a green chemistry perspective, though they may not be as direct or high-yielding for this specific target molecule.
Reactivity and Chemical Transformations of Tert Butyl N Prop 2 Yn 1 Yloxy Carbamate
Reactivity Profile of the Terminal Alkyne Moiety
The carbon-carbon triple bond of the propargyl group is a region of high electron density, making it susceptible to a variety of chemical transformations. It is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is one of the most prominent reactions involving the terminal alkyne of tert-butyl N-(prop-2-yn-1-yloxy)carbamate. broadpharm.comscienceopen.com This reaction facilitates the efficient and highly regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an azide-containing molecule. scienceopen.comacs.org
The reaction is known for its reliability, high yields, and tolerance of a wide array of functional groups, allowing it to proceed under mild, often aqueous, conditions. acs.orgbiochempeg.com The active copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), and a reducing agent like sodium ascorbate. acs.org The versatility of this reaction has led to its widespread use in creating complex molecular architectures, including the conjugation of biomolecules. scienceopen.com
Table 1: Typical Reaction Components for CuAAC
| Component | Role | Common Examples |
|---|---|---|
| Alkyne Substrate | The "handle" for the click reaction | tert-butyl N-(prop-2-yn-1-yloxy)carbamate |
| Azide (B81097) Substrate | The coupling partner | Benzyl azide, azido-functionalized peptides |
| Copper(II) Source | Precursor to the active catalyst | CuSO₄·5H₂O |
| Reducing Agent | Generates Cu(I) in situ | Sodium ascorbate |
| Solvent | Reaction medium | Water/t-BuOH mixtures, DMF |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions
For applications where the cytotoxicity of a copper catalyst is a concern, such as in live-cell imaging, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a valuable alternative. biochempeg.com This reaction pathway does not require an exogenous catalyst. Instead, it utilizes a terminal alkyne, such as the one present in this compound, and a strained cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne, DBCO). biochempeg.com The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily under physiological conditions without a metal catalyst. biochempeg.com
Hydration, Hydrohalogenation, and Other Addition Reactions
The terminal alkyne can undergo classic addition reactions. Under aqueous conditions, particularly in the presence of a copper catalyst, hydration of the alkyne can occur, potentially leading to the formation of a ketone. nih.gov While this is a more significant side reaction for tertiary propargylic substrates which can form stabilized carbocations, it remains a possibility for primary propargyl ethers. nih.gov
Hydrohalogenation, the addition of hydrogen halides (e.g., HBr, HCl) across the triple bond, is also feasible. This reaction would be expected to follow Markovnikov's rule, yielding a geminal dihalide upon addition of two equivalents of the hydrogen halide. Other addition reactions, such as hydroboration-oxidation, could be employed to achieve anti-Markovnikov hydration, producing an aldehyde.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org The terminal alkyne in this compound is an excellent substrate for this transformation. The reaction typically requires a palladium(0) catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base, such as diethylamine (B46881) or triethylamine, which also often serves as the solvent. libretexts.orgorganic-chemistry.org This reaction retains the stereochemistry of the vinyl halide starting material, making it a highly predictable and useful synthetic tool. libretexts.org While copper-free Sonogashira protocols have been developed, the classic conditions remain widely used. libretexts.orgorganic-chemistry.org The Heck reaction, which couples aryl or vinyl halides with alkenes, is less directly applicable to the alkyne moiety itself but is part of the broader family of palladium-catalyzed cross-couplings.
Table 2: Representative Catalyst Systems for Sonogashira Coupling
| Catalyst Component | Role | Common Examples |
|---|---|---|
| Palladium Catalyst | Primary catalyst for C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |
| Ligand | Stabilizes and activates the Pd center | Triphenylphosphine (PPh₃), P(t-Bu)₃ |
| Copper(I) Co-catalyst | Facilitates the reaction with the alkyne | Copper(I) iodide (CuI) |
| Base/Solvent | Activates the alkyne, neutralizes HX | Diethylamine, Triethylamine, Piperidine |
Transformations Involving the Carbamate (B1207046) Functionality
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines and related functionalities due to its stability under many reaction conditions and its susceptibility to clean removal under specific, controlled circumstances. researchgate.net
Deprotection Strategies (e.g., acid-catalyzed, thermal)
The primary transformation involving the carbamate in this compound is its removal, or deprotection, to unveil the free N-oxyamine functionality (H₂N-O-).
Acid-Catalyzed Deprotection: This is the most common method for removing a Boc group. masterorganicchemistry.comfishersci.co.uk The reaction proceeds readily in the presence of strong acids. acsgcipr.org The mechanism involves protonation of the carbamate's carbonyl oxygen, which is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation. This cation is typically scavenged by forming isobutylene (B52900) gas. The resulting carbamic acid intermediate is unstable and spontaneously decarboxylates (loses CO₂) to yield the protonated alkoxyamine. masterorganicchemistry.comacsgcipr.org This method is generally fast and efficient, occurring at room temperature. fishersci.co.uk
Table 3: Common Reagents for Acid-Catalyzed Boc Deprotection
| Reagent | Solvent | Typical Conditions |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, Room Temp, 1-2h masterorganicchemistry.comacsgcipr.org |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate (B1210297) | 4M HCl solution, Room Temp, 1-12h fishersci.co.uk |
| Sulfuric Acid (H₂SO₄) | tert-Butyl acetate (tBuOAc) | 1.5-3.0 equivalents, Room Temp researchgate.net |
| Phosphoric Acid (H₃PO₄) | Dichloromethane (DCM) | High concentration, Room Temp acsgcipr.org |
Thermal Deprotection: An alternative, "greener" method for Boc deprotection is through the application of heat. acsgcipr.org This method avoids the use of corrosive acids and simplifies workup. The reaction is believed to proceed through a concerted fragmentation mechanism, releasing isobutylene and carbon dioxide to generate the free alkoxyamine. acsgcipr.org However, this strategy often requires high temperatures, typically in the range of 150-240 °C, which may not be suitable for thermally sensitive substrates. acsgcipr.orgnih.gov The use of continuous flow reactors can facilitate this process by allowing for precise temperature control and short residence times, which can improve yields and minimize side reactions. nih.govnih.gov
Transamidation and Other Carbamate Exchange Reactions
The tert-butoxycarbonyl (Boc) group of this compound is susceptible to exchange reactions, including transamidation, which would involve the substitution of the tert-butoxy (B1229062) group with an amine. Generally, such transformations of carbamates require activation, as the carbamate itself is a relatively stable functional group.
Methodologies for the transamidation of carbamates often involve harsh conditions or the use of catalysts. For instance, the direct reaction with amines often requires high temperatures. Milder methods for the conversion of carbamates to other derivatives have been developed, although their direct application to this compound has not been explicitly reported.
| Reactant | Product | Conditions | Notes |
| Amine (R-NH2) | N-alkoxy-N'-alkylurea | Requires activation or catalysis | General transformation for carbamates |
| Alcohol (R-OH) | N-alkoxyurethane | Transesterification, acid or base catalyzed | General transformation for carbamates |
Role as a Precursor for Ureas and Related Derivatives
This compound can serve as a valuable precursor for the synthesis of unsymmetrical ureas. The general strategy involves the in situ generation of an isocyanate intermediate from the carbamate, which then reacts with an amine to form the urea.
Several methods exist for the conversion of carbamates to ureas. One common approach is the reaction of the carbamate with a dehydrating agent in the presence of an amine. Another strategy involves the thermal or chemically induced decomposition of the carbamate to an isocyanate, followed by trapping with an amine. For example, aryl N-alkoxycarbamates have been successfully used in the synthesis of unsymmetrical N,N'-urea derivatives. researchgate.net
Table 1: Potential Urea Synthesis from this compound
| Amine Reactant | Potential Urea Product | General Method |
|---|---|---|
| Primary Amine (R-NH₂) | N-(prop-2-yn-1-yloxy)-N'-alkylurea | In situ isocyanate formation |
| Secondary Amine (R₂NH) | N-(prop-2-yn-1-yloxy)-N',N'-dialkylurea | In situ isocyanate formation |
Reactivity of the Ether Linkage
The propargyl ether linkage in this compound introduces another site for chemical modification.
Cleavage Reactions and Their Synthetic Utility
The N-O bond in N-alkoxycarbamates is susceptible to cleavage under certain conditions. Reductive cleavage of this bond would yield the corresponding N-unsubstituted carbamate and propargyl alcohol. This transformation could be synthetically useful for unmasking the carbamate functionality while retaining the alkyne.
Recent studies on the cleavage of N-O bonds in related systems, such as oximes and hydroxylamines, highlight the potential for such transformations. nih.govnih.gov These reactions can be promoted by various reagents, including reducing agents or transition metal catalysts. Cathodic N-O bond cleavage of N-alkoxy amides has also been reported, suggesting that electrochemical methods could be applicable. okayama-u.ac.jp The cleavage would likely proceed via a radical or anionic intermediate.
Cascade and Tandem Reactions Utilizing the Compound
The bifunctional nature of this compound, possessing both a protected amine and a terminal alkyne, makes it an ideal candidate for cascade or tandem reactions. These reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy.
For instance, the alkyne moiety can participate in a variety of cycloaddition reactions. A potential cascade could involve an initial reaction at the alkyne, such as a Sonogashira coupling or a click reaction, followed by a transformation of the carbamate group. Conversely, modification of the carbamate could be followed by a reaction involving the alkyne. While specific cascade reactions involving this exact molecule are not documented, the reactivity of similar bifunctional building blocks is well-established in organic synthesis.
Chemo-, Regio-, and Stereoselectivity in Reactions
The presence of multiple reactive sites in this compound necessitates careful consideration of selectivity in its chemical transformations.
Chemoselectivity: The relative reactivity of the carbamate, the N-O bond, and the alkyne will dictate the outcome of a given reaction. For example, under conditions for Sonogashira coupling (palladium and copper catalysis), the alkyne is expected to react selectively without affecting the N-Boc group. Conversely, strong acidic conditions would likely lead to the deprotection of the Boc group, leaving the alkyne intact.
Regioselectivity: In reactions where the N-O bond is cleaved, the regioselectivity of the cleavage is predetermined. For reactions involving the alkyne, such as hydrofunctionalization, the regioselectivity (Markovnikov vs. anti-Markovnikov) will depend on the specific reagents and conditions employed.
Stereoselectivity: For reactions that generate new stereocenters, the control of stereochemistry would be a key consideration. For example, in a cycloaddition reaction involving the alkyne, the stereochemical outcome would depend on the nature of the other reactant and the reaction conditions.
Applications of Tert Butyl N Prop 2 Yn 1 Yloxy Carbamate in Complex Molecule Synthesis
Strategic Utility as a Click Chemistry Handle in Molecular Assembly
The terminal alkyne group within tert-butyl N-(prop-2-yn-1-yloxy)carbamate serves as a powerful "handle" for molecular construction, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is prized for its high efficiency, selectivity, mild reaction conditions, and broad functional group tolerance. nih.govresearchgate.net The presence of the Boc-protected amine allows for subsequent modifications after the click reaction has been performed. broadpharm.com
For instance, the reaction provides a direct route to connect the carbamate-containing side chain to various molecules, including peptides, sugars, and other complex structures that have been functionalized with an azide (B81097) group. researchgate.net A general scheme for this transformation is presented below.
Table 1: General Reaction for Triazole Scaffold Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Organic Azide (R-N₃) | Cu(I) source | 1-((1-R-1H-1,2,3-triazol-4-yl)methoxy)carbamate |
Furthermore, variations of this chemistry, such as using tert-butyl nitrite (B80452) as a nitrogen source, have been developed to synthesize 1,2,3-triazole-N-oxides, which are valuable energetic materials and possess unique electronic properties for further synthetic transformations. rsc.orgnih.gov
The efficiency and orthogonality of the click reaction make it an ideal tool for macrocyclization, a challenging yet crucial step in the synthesis of many complex molecules. By incorporating both an alkyne (from a reagent like this compound) and an azide at different ends of a linear precursor, an intramolecular CuAAC reaction can be triggered to form a triazole-containing macrocycle. This "click-to-close" strategy has been effectively used to create macrocycles of various sizes and functionalities. The rigidity of the resulting triazole unit helps to pre-organize the cyclic structure, often leading to higher yields compared to other macrocyclization methods.
Role as a Precursor for Nitrogen-Containing Heterocycles
While the alkyne moiety is a prime substrate for click chemistry, it is also a versatile precursor for the synthesis of other important nitrogen-containing heterocycles, such as pyrazoles and isoxazoles. These ring systems are prevalent in pharmaceuticals and agrochemicals. nih.govresearchgate.net
Pyrazole (B372694) Synthesis: Pyrazoles can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, or via the reaction of α,β-alkynic carbonyl compounds with hydrazines. mdpi.comchim.it The alkyne in this compound can be incorporated into such synthetic routes. For example, after modification of the carbamate (B1207046) portion of the molecule, the alkyne can react with a suitable hydrazine (B178648) derivative to form the pyrazole core. mdpi.com
Isoxazole (B147169) Synthesis: The synthesis of isoxazoles often involves the [3+2] cycloaddition of an alkyne with a nitrile oxide. nih.gov The alkyne in the title compound is a suitable dipolarophile for this transformation. Nitrile oxides can be generated in situ from various precursors, such as aldoximes, by oxidation with reagents like sodium hypochlorite. mdpi.com A notable application is the intramolecular nitrile oxide cycloaddition (INOC) reaction, where a molecule containing both an aldoxime and an alkyne can cyclize to form a fused bicyclic or polycyclic system containing an isoxazole ring. nih.govmdpi.com For example, a synthetic intermediate derived from this compound could be designed to undergo such a transformation.
Additionally, methods using tert-butyl nitrite (TBN) have been developed for the synthesis of isoxazoles from terminal alkynes and other starting materials under metal-free conditions. nih.govresearchgate.net
Table 2: Heterocycle Synthesis from Alkyne Precursors
| Target Heterocycle | Key Reagents/Reaction Type | Relevance to the Title Compound |
| Pyrazole | Cyclocondensation with hydrazine derivatives. mdpi.comchim.it | The alkyne group can serve as a key structural element for building the pyrazole ring. |
| Isoxazole | [3+2] Cycloaddition with nitrile oxides (often generated in situ). nih.govmdpi.com | The terminal alkyne is an excellent reaction partner for nitrile oxides to form the isoxazole ring. |
Incorporation into Scaffolds for Library Synthesis
Combinatorial chemistry and the generation of compound libraries are essential for drug discovery and materials science. The robust and high-yielding nature of reactions involving this compound, particularly the CuAAC reaction, makes it an ideal building block for library synthesis.
By anchoring the molecule to a solid support or using it as a central scaffold, a diverse range of azides can be "clicked" onto the alkyne handle. Subsequently, the Boc-protecting group can be removed under acidic conditions to reveal a primary amine. broadpharm.com This amine can then be acylated, alkylated, or otherwise modified with another set of diverse building blocks. This two-step diversification strategy allows for the rapid generation of a large library of related compounds from a single, versatile precursor, facilitating the exploration of structure-activity relationships. The synthesis of a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines highlights how such scaffold-based approaches can be used to generate diverse compound sets. nih.gov
Contributions to the Synthesis of Natural Product Analogues
Natural products provide the inspiration for many therapeutic agents, but their complex structures often make direct synthesis or modification difficult. nih.govresearchgate.net Synthetic analogues that retain the core pharmacophore but have improved properties are therefore highly sought after. This compound and similar propargylated building blocks are valuable tools in this endeavor, allowing for the introduction of an alkyne-carbamate side chain that can mimic or replace functionalities present in the natural product. nih.gov
The synthetic utility lies in creating "unnatural" natural products through semi-synthesis or total synthesis. nih.gov For example, a hydroxyl group in a natural product scaffold could be etherified with propargyl bromide, followed by coupling with an azide-containing fragment via click chemistry. This introduces a triazole-linked side chain that is not present in the original natural product, potentially leading to novel biological activities. While direct total syntheses using the title compound are specific to each target, its role as a bifunctional linker—providing both a stable ether linkage and a modifiable amine after deprotection—is a key strategic advantage in the design of novel synthetic routes to complex analogues. nih.gov
Utilization in the Development of New Synthetic Reagents and Methodologies
The unique structure of this compound positions it as a valuable tool for the development of novel synthetic reagents and methodologies. Its utility stems from the orthogonal reactivity of its two key functional groups: the propargyl group and the Boc-protected amine.
The terminal alkyne is a highly versatile functional group, most notably for its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional functional group tolerance. These features allow for the chemoselective ligation of the propargyl group to an azide-functionalized molecule, forming a stable 1,2,3-triazole linkage.
The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for the controlled release of the primary amine functionality under acidic conditions. This orthogonality is crucial in multi-step syntheses, as it enables the unmasking of the amine at a desired stage without affecting other functional groups in the molecule.
This dual functionality allows this compound to serve as a heterobifunctional linker. It can be used to conjugate two different molecules or to introduce a reactive handle for further functionalization. For example, the alkyne can be reacted first, and after purification, the Boc group can be removed to expose the amine for a subsequent reaction, such as amide bond formation. This strategic approach is fundamental to the development of new synthetic methodologies for creating complex molecular architectures.
Table 1: Functional Group Reactivity of this compound
| Functional Group | Reactive Site | Common Reaction Type | Reagents and Conditions | Resulting Linkage/Group |
| Terminal Alkyne | C≡C-H | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-containing molecule, Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate) | 1,2,3-Triazole |
| Boc-Protected Amine | N-H | Deprotection | Acidic conditions (e.g., trifluoroacetic acid in dichloromethane) | Primary Amine (-NH₂) |
Advanced Applications in Supramolecular Chemistry (e.g., host-guest systems, rotaxanes, catenanes)
The principles of molecular recognition and self-assembly that govern supramolecular chemistry can be significantly enhanced by the incorporation of specific, reactive functional groups. While specific examples utilizing this compound in the construction of host-guest systems, rotaxanes, and catenanes are not prominent in the literature, its structural motifs suggest a high potential for such applications.
Host-Guest Systems:
In host-guest chemistry, a "host" molecule selectively binds a "guest" molecule through non-covalent interactions. The introduction of a reactive handle, such as the propargyl group of this compound, into either the host or the guest can allow for the covalent capture of the guest within the host's cavity. This process, often termed "active template" synthesis, can transform a transient host-guest interaction into a stable, covalent bond. For instance, the carbamate could be used to modify a guest molecule. Once this modified guest is bound within a host that has been functionalized with an azide group, a CuAAC reaction can be initiated to permanently link the two components.
Rotaxanes and Catenanes:
Rotaxanes are mechanically interlocked molecules consisting of a "dumbbell" shaped molecule threaded through a macrocycle, with bulky "stoppers" preventing the dissociation of the components. Catenanes are similar, consisting of two or more interlocked macrocycles. The synthesis of these complex architectures often relies on "clipping" or "capping" reactions, where the final interlocking step is a high-yielding covalent bond formation.
The alkyne functionality of this compound makes it an ideal candidate for use in the synthesis of these systems via click chemistry. It could be incorporated into either the thread or the stopper components of a rotaxane. For example, a linear molecule functionalized with this carbamate could be threaded through a macrocycle, and then large, azide-containing stoppers could be "clicked" onto the alkyne ends to form the final rotaxane. Similarly, it could be part of a precursor to a macrocycle that is then interlocked with another to form a catenane.
Table 2: Potential Roles of this compound in Supramolecular Assembly
| Supramolecular System | Potential Role of the Compound | Synthetic Strategy | Resulting Feature |
| Host-Guest System | Modification of guest or host | Covalent capture of a guest within an azide-functionalized host via CuAAC. | Permanent host-guest complex. |
| Rotaxane | Component of the linear "thread" or precursor to the "stopper" | "Clicking" on bulky stoppers to a threaded alkyne-functionalized axle. | Formation of a mechanically interlocked structure. |
| Catenane | Building block for one of the interlocking rings | Macrocyclization of a precursor containing the alkyne via a click reaction with a complementary azide. | Creation of an interlocked macrocycle. |
Spectroscopic and Spectrometric Characterization in the Context of Structural Elucidation and Reaction Monitoring
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., 2D NMR, heteronuclear correlations)
NMR spectroscopy is the cornerstone for determining the molecular structure of tert-butyl N-(prop-2-yn-1-yloxy)carbamate in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the propargyl methylene (B1212753) protons, the terminal alkyne proton, and the N-H proton of the carbamate (B1207046). The tert-butyl group should appear as a prominent singlet, while the propargyl protons would exhibit coupling to each other and to the acetylenic proton.
The ¹³C NMR spectrum complements the proton data, providing shifts for each unique carbon atom, including the carbonyl carbon of the carbamate, the quaternary and methyl carbons of the tert-butyl group, and the sp- and sp³-hybridized carbons of the propargyl moiety.
Advanced 2D NMR techniques are invaluable for confirming the precise connectivity.
COSY (Correlation Spectroscopy) would establish the coupling between the methylene protons and the terminal alkyne proton in the propargyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon, for instance, linking the methylene proton signal to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, definitively connecting the carbamate group to the propargyloxy fragment. For example, a correlation between the N-H proton and the propargyl methylene carbon would confirm the N-O-C linkage.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds.
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| -C(CH₃)₃ | ~1.48 (s, 9H) | ~28.0 (3C) |
| -C(CH₃)₃ | - | ~81.5 |
| -C=O | - | ~156.0 |
| -NH- | ~7.5 (br s, 1H) | - |
| -O-CH₂- | ~4.7 (d, 2H) | ~62.0 |
| -C≡CH | - | ~79.0 |
| -C≡CH | ~2.5 (t, 1H) | ~76.0 |
Infrared (IR) Spectroscopy for Functional Group Analysis During Reactions
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound and for monitoring the progress of its synthesis. The presence of the terminal alkyne, the carbamate N-H, and the carbonyl C=O group gives rise to characteristic absorption bands in the IR spectrum.
During a typical synthesis, for example, the reaction of tert-butyl N-hydroxycarbamate with propargyl bromide, IR spectroscopy can be used to monitor the reaction's progress. One would observe the disappearance of the O-H stretch from the starting N-hydroxycarbamate and the simultaneous appearance of the sharp ≡C-H and C≡C stretching vibrations, confirming the incorporation of the propargyl group.
Table 2: Characteristic IR Absorption Frequencies for this compound Frequency ranges are based on standard values and data from related compounds like tert-butyl carbamate. nist.govchemicalbook.com
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (carbamate) | Stretch | 3450 - 3300 | Medium |
| ≡C-H (alkyne) | Stretch | ~3300 | Sharp, Strong |
| C-H (alkane) | Stretch | 3000 - 2850 | Medium-Strong |
| C≡C (alkyne) | Stretch | 2150 - 2100 | Weak-Medium |
| C=O (carbamate) | Stretch | 1750 - 1700 | Strong |
| C-O (carbamate/ether) | Stretch | 1250 - 1050 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis in Synthetic Contexts
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. For this compound (C₉H₁₅NO₃), the calculated monoisotopic mass is 185.1052 Da.
In electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, the molecular ion peak ([M]⁺ or adducts like [M+H]⁺, [M+Na]⁺) would be observed, confirming the molecular formula. The fragmentation pattern is highly predictable and serves as a fingerprint for the molecule's structure. Key fragmentations for carbamates include the loss of the tert-butyl group or the elimination of isobutylene (B52900).
Common fragmentation pathways would include:
Loss of a tert-butyl radical (•C(CH₃)₃) to yield an ion at m/z [M-57]⁺.
Loss of isobutylene (C₄H₈) via rearrangement to yield an ion at m/z [M-56]⁺.
Cleavage of the propargyl group.
Alpha-cleavage adjacent to the oxygen atom.
Analysis of these fragments allows for the confirmation of both the carbamate and propargyloxy portions of the molecule during synthetic verification.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass/Charge Ratio) | Predicted Fragment Ion | Origin |
|---|---|---|
| 186.1126 | [M+H]⁺ | Protonated Molecular Ion |
| 130.0502 | [M-C₄H₈+H]⁺ | Loss of isobutylene |
| 129.0426 | [M-C₄H₉]⁺ | Loss of tert-butyl radical |
| 86.0600 | [C₄H₈NO]⁺ | Fragment from carbamate portion |
| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation |
| 39.0235 | [C₃H₃]⁺ | Propargyl cation |
X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives
While a crystal structure for this compound itself may not be available, X-ray crystallography on suitable solid derivatives provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, confirming connectivity, bond lengths, bond angles, and torsional angles.
For instance, the crystal structure of a related derivative, tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate, has been solved and reported. nih.govresearchgate.net Analysis of such a derivative reveals crucial conformational details. The data showed a monoclinic crystal system with space group C2/c and provided exact atomic coordinates, confirming the molecular structure unequivocally. nih.govresearchgate.net The study also detailed the non-planar conformation of the molecule, with significant dihedral angles between the phenyl ring and the propargylamino substituents. nih.gov Such analyses are critical for understanding how these molecules pack in the solid state and engage in intermolecular interactions like hydrogen bonding.
Table 4: Representative Crystallographic Data for a Derivative, tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₂₀N₂O₂ |
| Molecular Weight | 284.35 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 19.1936 (12) |
| b (Å) | 8.7181 (4) |
| c (Å) | 19.7619 (9) |
| β (°) | 99.513 (5) |
| Volume (ų) | 3261.3 (3) |
| Z (Molecules/Unit Cell) | 8 |
Theoretical and Computational Studies of Tert Butyl N Prop 2 Yn 1 Yloxy Carbamate and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For tert-butyl N-(prop-2-yn-1-yloxy)carbamate, DFT calculations would elucidate the distribution of electrons and the nature of its molecular orbitals, which are fundamental to its chemical behavior.
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile.
For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the oxygen and nitrogen atoms of the carbamate (B1207046) group and the triple bond of the propargyl group. The LUMO, conversely, would likely be distributed over the electrophilic centers, such as the carbonyl carbon of the carbamate and the acetylenic carbons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
| Orbital | Predicted Localization | Implied Reactivity |
| HOMO | Nitrogen and oxygen atoms of the carbamate, π-system of the alkyne. | Nucleophilic reactions, cycloadditions. |
| LUMO | Carbonyl carbon, acetylenic carbons. | Electrophilic attack, reactions with nucleophiles. |
| HOMO-LUMO Gap | Moderate to large. | Indicates good kinetic stability under normal conditions. |
This table is predictive and based on the analysis of functional groups present in the molecule. Actual values would require specific DFT calculations.
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. chemrxiv.org It is invaluable for identifying nucleophilic and electrophilic sites. In an EPS map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. youtube.com
For this compound, the EPS map would be expected to show a significant negative potential around the carbonyl oxygen and the nitrogen atom of the carbamate group, highlighting their nucleophilic character. The hydrogen atom of the terminal alkyne might show a slightly positive potential, indicating its acidic nature. The area around the carbonyl carbon would exhibit a positive potential, marking it as an electrophilic site.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling allows for the detailed investigation of reaction pathways, including the identification of intermediates and transition states. This is particularly useful for understanding complex, multi-step reactions.
By calculating the potential energy surface for a reaction, chemists can determine the activation energy barriers for different possible pathways. The preferred reaction mechanism will be the one with the lowest energy barrier. For this compound, this type of analysis could be applied to reactions such as cycloadditions involving the alkyne group or nucleophilic substitution at the carbamate. For instance, in a copper-catalyzed azide-alkyne cycloaddition (a "click" reaction), calculations could model the coordination of the copper catalyst, the formation of the triazole ring, and the energy of the transition states involved. DFT studies on similar propargyl compounds have successfully elucidated multi-step reaction mechanisms, including addition-cyclization-isomerization sequences. osi.lvresearchgate.net These studies reveal that reaction pathways can involve several intermediates and that the energy barriers for each step can be quantified. osi.lvresearchgate.net
The solvent in which a reaction is carried out can have a profound effect on its rate and outcome. Computational models can account for solvent effects either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation). For reactions involving charged or highly polar species, the choice of solvent is critical. For this compound, a polar solvent would be expected to stabilize any charged intermediates or transition states, potentially lowering the activation energy and accelerating the reaction. For example, theoretical studies on related N-alkoxycarbamates have shown that the coordination of the substrate and ligand to a metal catalyst can be influenced by the solvent, which in turn affects the reaction mechanism. acs.org
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. These models use molecular descriptors, which are numerical values derived from the chemical structure, to predict the reactivity of new or untested compounds.
For a series of derivatives of this compound, a QSRR study could be developed by synthesizing a library of related compounds and measuring their reactivity in a specific reaction. Computational methods would then be used to calculate a variety of molecular descriptors for each compound, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and topological indices. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that relates these descriptors to the observed reactivity. Such a model could then be used to predict the reactivity of other, unsynthesized derivatives, guiding the design of new molecules with desired properties. While no specific QSRR studies on this compound are currently available, the principles have been widely applied to other classes of organic compounds.
Conformation Analysis through Molecular Mechanics and Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are critical to understanding its reactivity and interactions. Computational chemistry provides powerful tools for this purpose. Molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to explore the molecule's conformational landscape, identify stable conformers, and understand its flexibility.
The conformational possibilities of this compound arise from the rotation around several key single bonds: the C(O)-N bond, the N-O bond, the O-CH₂ bond, and the CH₂-C≡CH bond. The interplay between steric hindrance from the bulky tert-butyl group and the electronic effects of the carbamate and propargyl moieties dictates the preferred spatial arrangements.
Molecular Mechanics Findings
Molecular mechanics calculations are used to map the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of low-energy, stable conformers. A central feature of N-substituted carbamates is the potential for cis/trans isomerism around the C(O)-N bond, arising from its partial double-bond character. Unlike peptide bonds that heavily favor a trans arrangement, the urethane (B1682113) bond in tert-butoxycarbonyl (Boc) groups can exist in both cis and trans conformations, which can have nearly equal energies. nih.gov
Studies on related N-alkylcarbamates show a significant rotational barrier for the C(O)-N bond, typically around 16 kcal/mol. nih.govacs.org For this compound, molecular mechanics would systematically rotate the key dihedral angles to locate energy minima.
ω (O=C-N-O): This dihedral angle defines the cis (0°) and trans (180°) conformations of the carbamate group. Both conformers are considered in calculations as they can be energetically accessible. nih.gov
φ (C-N-O-C): Rotation around the N-O bond.
ψ (N-O-C-C): Rotation around the O-CH₂ bond of the propargyl group.
Molecular mechanics calculations predict that the most stable conformers will seek to minimize steric clash. The bulky tert-butyl group will influence the orientation of the propargyloxy tail. The lowest energy states are typically found in staggered arrangements along the N-O-C-C backbone.
Below is a table of hypothetical relative energies for plausible conformers of this compound, as would be determined by molecular mechanics calculations. The conformations are described by the key dihedral angles (trans ≈ 180°, gauche ≈ ±60°).
| Conformer | ω (O=C-N-O) | φ (C-N-O-C) | ψ (N-O-C-C) | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| 1 | trans (180°) | gauche+ (60°) | anti (180°) | 0.00 |
| 2 | trans (180°) | anti (180°) | gauche- (-60°) | 0.85 |
| 3 | cis (0°) | gauche- (-60°) | anti (180°) | 1.50 |
| 4 | trans (180°) | gauche+ (60°) | gauche+ (60°) | 2.10 |
| 5 | cis (0°) | anti (180°) | gauche+ (60°) | 2.55 |
Molecular Dynamics Simulations
While molecular mechanics identifies static low-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time at a given temperature. nih.gov An MD simulation would reveal the dynamic equilibrium between different conformers, the timescales of their interconversion, and the influence of a solvent environment.
In a typical MD simulation, the molecule would be placed in a simulation box, often with explicit solvent molecules (e.g., water or chloroform), and the system's trajectory would be calculated by solving Newton's equations of motion for every atom.
Key insights from MD simulations would include:
Conformational Populations: The simulation would show the percentage of time the molecule spends in each major conformational state (e.g., trans vs. cis amide). It is expected that the molecule would predominantly inhabit the low-energy states identified by molecular mechanics, with rapid fluctuations and occasional transitions to higher-energy forms.
Flexibility of the Propargyl Group: MD simulations would quantify the flexibility of the propargyloxy tail, showing how it folds and moves in solution. This is crucial for understanding how the terminal alkyne group is presented for potential reactions.
Solvent Effects: The presence of solvent molecules can stabilize certain conformers through interactions like hydrogen bonding with the carbamate's carbonyl oxygen and N-H group. MD simulations are ideal for capturing these explicit solvent effects, which can alter the conformational preferences compared to the gas phase. nih.gov
The table below illustrates the kind of data an MD simulation could provide regarding the conformational populations of this compound in a polar solvent over a 100-nanosecond simulation.
| Conformational Family | Dominant Dihedrals (ω, φ) | Population (%) | Average Lifetime (ps) |
|---|---|---|---|
| Trans-Gauche | trans, ~60° | 65% | 500 |
| Trans-Anti | trans, ~180° | 20% | 350 |
| Cis-Gauche | cis, ~-60° | 10% | 200 |
| Other | N/A | 5% | - |
Together, molecular mechanics and dynamics simulations provide a comprehensive theoretical framework for understanding the structural and dynamic properties of this compound, linking its atomic composition to its macroscopic behavior.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Transformations
The reactivity of the propargyl group in tert-butyl N-(prop-2-yn-1-yloxy)carbamate is central to its application, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. broadpharm.com Future research is geared towards developing more efficient, robust, and selective catalytic systems for its transformations.
A significant area of interest is the development of novel copper-based catalysts. While traditional copper(I) catalysts are effective, research is exploring the use of copper nanoclusters and copper-modified zeolites as heterogeneous catalysts. nih.govresearchgate.net These systems offer advantages such as improved stability, easier separation from reaction mixtures, and potential for reuse, which are critical for large-scale industrial applications. nih.govacs.org For instance, air-stable copper nanoclusters have been shown to effectively catalyze the cycloaddition of azides with terminal alkynes without the need for additional bases or reducing agents. researchgate.net Similarly, single-atom copper catalysts are being investigated to provide improved activity and selectivity in azide-alkyne click reactions under base-free conditions. acs.org
Beyond copper, ruthenium-based catalysts, such as pentamethyl cyclopentadienyl (B1206354) ruthenium (II) complexes, have emerged as alternatives that can catalyze the cycloaddition to yield 1,5-substituted 1,2,3-triazoles, a different regioisomer from that obtained with copper catalysts. nih.gov This opens up possibilities for synthesizing a wider variety of molecular architectures.
The development of catalysts for reactions other than cycloadditions is also a promising avenue. For example, rhodium-catalyzed carbamate (B1207046) transfer to sulfoxides has been improved to allow for the preparation of sulfoximine (B86345) propargyl carbamates, which can then be used in click reactions. nih.govacs.orgacs.org
Table 1: Comparison of Catalytic Systems for Alkyne Transformations
| Catalyst Type | Advantages | Disadvantages | Potential Applications |
| Homogeneous Copper(I) | High efficiency, mild reaction conditions. organic-chemistry.org | Difficult to remove from product, potential for metal contamination. acs.org | Laboratory-scale synthesis, bioconjugation. |
| Heterogeneous Copper (Nanoclusters, Zeolites) | Reusable, easy to separate, stable. nih.govresearchgate.netacs.org | May have lower activity than homogeneous counterparts. acs.org | Industrial synthesis, flow chemistry. |
| Ruthenium Complexes | Provides access to different regioisomers (1,5-triazoles). nih.gov | Less explored, may require specific reaction conditions. nih.gov | Synthesis of novel heterocyclic compounds. |
| Rhodium Catalysts | Enables carbamate transfer reactions to create new functional groups. nih.govacs.orgacs.org | Substrate-specific, may require optimization. | Synthesis of complex molecules with sulfoximine moieties. |
Integration into Flow Chemistry Methodologies
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved safety, scalability, and process control. The integration of this compound into flow chemistry methodologies is a key area for future development. The well-defined reaction kinetics of click chemistry make it particularly suitable for flow processes.
The use of heterogeneous catalysts, as discussed in the previous section, is highly synergistic with flow chemistry. Packed-bed reactors containing solid-supported catalysts can be used to continuously transform starting materials into products, minimizing waste and simplifying purification. This approach is being explored for various click reactions and other transformations involving alkynes.
Exploration of Sustainable Synthetic Routes
Green chemistry principles are increasingly influencing the design of synthetic processes. Future research will focus on developing more sustainable routes to and from this compound. This includes the use of greener solvents, biodegradable catalysts, and more atom-economical reactions. proquest.com
For example, research into biodegradable surfactants derived from natural sources like vitamin E is underway to replace traditional organic solvents in chemical reactions. proquest.com Additionally, the development of one-pot, multi-step syntheses can significantly reduce the environmental impact by minimizing purification steps and solvent usage. proquest.com The use of ecocatalysts, derived from natural sources, is another promising approach for developing environmentally friendly synthetic methods. mdpi.com
Advanced Applications in Materials Science (e.g., polymer synthesis, functional coatings via click)
The ability of this compound to participate in click chemistry makes it a valuable tool in materials science. tandfonline.comrsc.orgscilit.comtandfonline.com The terminal alkyne can be readily clicked onto azide-functionalized polymers or surfaces to create a wide range of functional materials.
One major application is in the development of functional polymeric coatings. tandfonline.comrsc.orgscilit.comtandfonline.com By grafting molecules onto a surface using click chemistry, it is possible to create coatings with specific properties, such as being antibacterial, biocompatible, or having specific cellular affinity. rsc.org For instance, alkyne-functionalized surfaces can be conjugated with azide-containing polymers to create stable and effective antifouling coatings for biomedical devices and biosensors. mdpi.com
Furthermore, the compound can be incorporated into polymer backbones or used as a chain-end functional group in polymer synthesis. This allows for the creation of well-defined polymer architectures, such as block copolymers and star polymers, with tailored properties. The deprotection of the Boc group can then reveal a primary amine, which can be further functionalized, adding another layer of versatility to the resulting material.
Synergistic Approaches with Other Orthogonal Chemistries
Orthogonal chemistries refer to a set of reactions that can occur in the same pot without interfering with each other. The click chemistry of the alkyne group in this compound is highly orthogonal to many other chemical transformations.
Future research will likely explore the synergistic use of this compound with other orthogonal reactions, such as thiol-ene chemistry, Diels-Alder reactions, or oxime ligation. rsc.orgtandfonline.com This would allow for the creation of highly complex and multifunctional molecules and materials in a controlled and efficient manner. For example, a polymer could be functionalized with both alkyne and maleimide (B117702) groups, allowing for sequential or simultaneous modification with azide- and thiol-containing molecules, respectively. tandfonline.comtandfonline.com
Design and Synthesis of Advanced Analogues with Tunable Reactivity
Modifying the structure of this compound can lead to advanced analogues with tunable reactivity and properties. For instance, the introduction of electron-withdrawing or electron-donating groups near the alkyne or carbamate functionalities could alter their reactivity in a predictable manner.
Researchers are also exploring the synthesis of analogues with different protecting groups for the amine, allowing for deprotection under a wider range of conditions. This would enhance the compound's utility in multi-step syntheses where compatibility with various reagents is crucial. The synthesis of related structures, such as tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate, demonstrates the potential for creating more complex scaffolds based on the propargyl carbamate motif. nih.govresearchgate.net
Q & A
Q. What are the standard synthetic routes for tert-butyl N-(prop-2-yn-1-yloxy)carbamate, and how can reaction conditions be optimized?
The compound is typically synthesized via carbamate formation between tert-butyl carbamate and propargyl alcohol derivatives. A common approach involves nucleophilic substitution under basic conditions. For example:
- Reagents : Propargyl bromide or chloride, tert-butyl carbamate, triethylamine (base), dichloromethane (solvent).
- Conditions : Stirring at room temperature for 12–24 hours under inert atmosphere.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Optimization tips: Adjust stoichiometry (1:1.2 molar ratio of carbamate to propargyl derivative) and monitor reaction progress via TLC. Yield improvements (>75%) are achievable with slow reagent addition to minimize side reactions .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors.
- Storage : Store in a tightly sealed container at 2–8°C, away from light and moisture.
- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
Q. How can the purity of this compound be assessed post-synthesis?
- Analytical Methods :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.
- NMR : Key signals include δ 1.45 ppm (t-Bu, 9H), δ 4.70 ppm (OCH₂C≡CH), and δ 2.50 ppm (C≡CH).
- Melting Point : Compare observed mp (e.g., 92–94°C) to literature values.
- Impurity Detection : Monitor for unreacted propargyl derivatives (δ 3.20–3.50 ppm in ¹H NMR) .
Advanced Research Questions
Q. How does this compound participate in bioorthogonal "click" chemistry, and what experimental design considerations are essential?
The propargyl group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Key steps:
- Reaction Setup : Mix with azide-functionalized biomolecules (1:1.5 molar ratio), CuSO₄ (10 mol%), sodium ascorbate (20 mol%) in t-BuOH/H₂O (1:1) at 25°C for 1–2 hours.
- Quenching : Add EDTA to chelate excess Cu(I).
- Validation : Confirm conjugation via MALDI-TOF MS or fluorescence labeling. Note : Steric hindrance from the t-Boc group may slow kinetics; optimize Cu(I) concentration to balance efficiency and biocompatibility .
Q. What structural insights can be gained from X-ray crystallography of this compound?
Single-crystal X-ray analysis reveals:
- Hydrogen Bonding : Intramolecular C–H⋯O interactions stabilize the carbamate moiety.
- Packing : Molecules form layers via van der Waals interactions, with t-Bu groups contributing to hydrophobicity.
- Software : Refine data using SHELXL (for small molecules) or WinGX (visualization). Example parameters: Space group P2₁/c, Z = 4, R-factor < 0.05 .
Q. How does pH influence the hydrolytic stability of this compound?
- Acidic Conditions (pH < 3) : Rapid cleavage of the t-Boc group (half-life <1 hour at 25°C).
- Neutral/Basic Conditions (pH 7–12) : Stable for >48 hours. Methodology : Monitor degradation via UV-Vis (λ = 260 nm) or LC-MS. Buffers: HCl (pH 2), phosphate (pH 7), NaOH (pH 12). Application : Use pH-controlled deprotection in multi-step syntheses .
Q. What spectroscopic techniques are most effective for characterizing this compound’s reactivity?
- FT-IR : Confirm carbamate C=O stretch at ~1690 cm⁻¹ and alkyne C≡C stretch at ~2120 cm⁻¹.
- ¹³C NMR : Detect quaternary carbons (t-Bu at δ 28.1 ppm, carbonyl at δ 155.2 ppm).
- MS (ESI+) : [M+Na]⁺ peak at m/z 238.1 (calculated). Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
